
8-Methoxyquinolin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxyquinolin-3-amine hydrochloride is a synthetic compound with the molecular formula C10H11ClN2O and a molecular weight of 210.7 g/mol.
Métodos De Preparación
The synthesis of 8-Methoxyquinolin-3-amine hydrochloride typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:
Classical Methods: These include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods.
Modern Methods: Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols.
Industrial production methods often employ scalable and environmentally friendly processes, such as transition metal-free catalysis and green chemistry protocols, to minimize environmental impact .
Análisis De Reacciones Químicas
8-Methoxyquinolin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
8-Methoxyquinolin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits antimicrobial, anticancer, and antifungal activities, making it valuable in biological research.
Medicine: It is investigated for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 8-Methoxyquinolin-3-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, forming complexes with metal ions such as copper, zinc, and iron . These complexes can interfere with biological processes, leading to antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
8-Methoxyquinolin-3-amine hydrochloride can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
4-Hydroxy-2-quinolones: These compounds exhibit unique biological activities and are valuable in drug research and development.
Quinine: An antimalarial drug with a well-known mechanism of action involving interference with the malaria parasite’s ability to digest hemoglobin.
The uniqueness of this compound lies in its specific structural properties and the diverse range of applications it offers in various research fields.
Propiedades
Fórmula molecular |
C10H11ClN2O |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
8-methoxyquinolin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9;/h2-6H,11H2,1H3;1H |
Clave InChI |
LGTFNYXEDWGDOV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=CC(=CN=C21)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


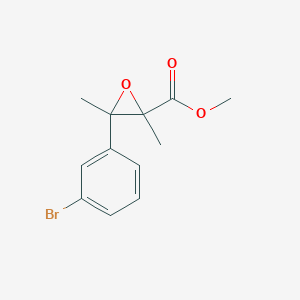

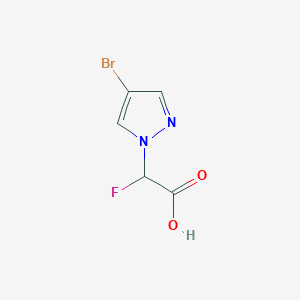
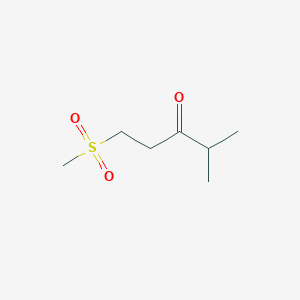
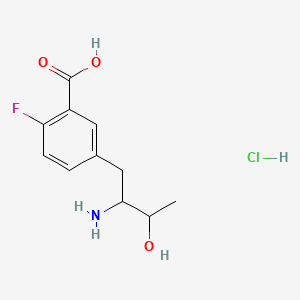
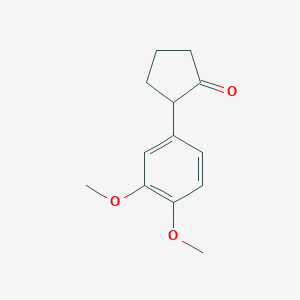
![2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride](/img/structure/B13473011.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)
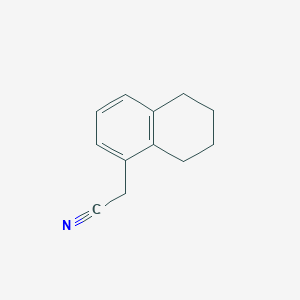

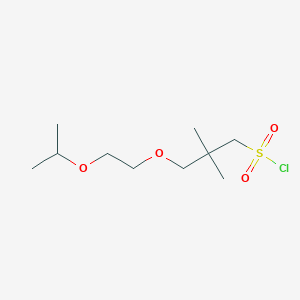
![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)

![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)
